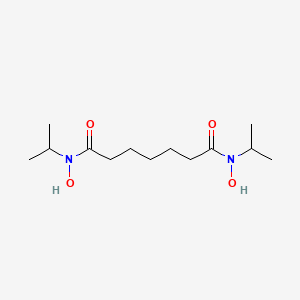
N~1~,N~7~-Dihydroxy-N~1~,N~7~-di(propan-2-yl)heptanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~7~-Dihydroxy-N~1~,N~7~-di(propan-2-yl)heptanediamide is an organic compound with a complex structure This compound is characterized by the presence of two hydroxyl groups and two isopropyl groups attached to a heptanediamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~7~-Dihydroxy-N~1~,N~7~-di(propan-2-yl)heptanediamide typically involves multi-step organic reactions. One common method is the reaction of heptanediamide with isopropyl alcohol in the presence of a catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the proper formation of the desired product.
Industrial Production Methods
In industrial settings, the production of N1,N~7~-Dihydroxy-N~1~,N~7~-di(propan-2-yl)heptanediamide may involve large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~7~-Dihydroxy-N~1~,N~7~-di(propan-2-yl)heptanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and substituted derivatives of the original compound. These products can have diverse applications in various fields.
Wissenschaftliche Forschungsanwendungen
N~1~,N~7~-Dihydroxy-N~1~,N~7~-di(propan-2-yl)heptanediamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as drug development and delivery systems.
Industry: The compound is used in the production of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of N1,N~7~-Dihydroxy-N~1~,N~7~-di(propan-2-yl)heptanediamide involves its interaction with specific molecular targets and pathways. The hydroxyl and isopropyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to N1,N~7~-Dihydroxy-N~1~,N~7~-di(propan-2-yl)heptanediamide include:
- N,N’-Diisopropylethylenediamine
- N,N-Diisopropylethylamine
- N,N’-Diisopropyl-1,2-ethanediamine
Uniqueness
N~1~,N~7~-Dihydroxy-N~1~,N~7~-di(propan-2-yl)heptanediamide is unique due to its specific combination of functional groups and structural features. The presence of both hydroxyl and isopropyl groups on a heptanediamide backbone gives it distinct chemical and biological properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.
Eigenschaften
CAS-Nummer |
90149-54-5 |
|---|---|
Molekularformel |
C13H26N2O4 |
Molekulargewicht |
274.36 g/mol |
IUPAC-Name |
N,N'-dihydroxy-N,N'-di(propan-2-yl)heptanediamide |
InChI |
InChI=1S/C13H26N2O4/c1-10(2)14(18)12(16)8-6-5-7-9-13(17)15(19)11(3)4/h10-11,18-19H,5-9H2,1-4H3 |
InChI-Schlüssel |
YKRLAIMXAWGGHT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C(=O)CCCCCC(=O)N(C(C)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


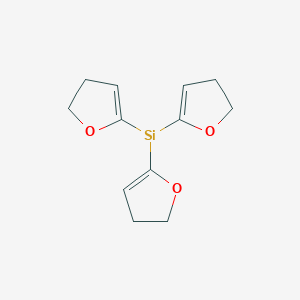
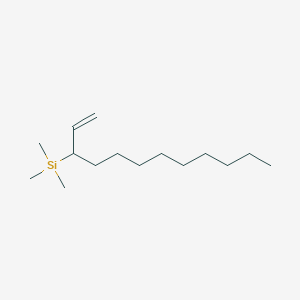

![3,3,5a-Trimethyl-3,4,5a,6,7,8,9,9a-octahydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14370562.png)
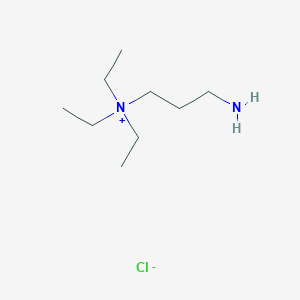

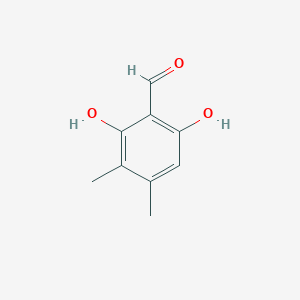
![N~1~-Benzyl-N~2~-butyl-N~1~-[2-(butylamino)ethyl]ethane-1,2-diamine](/img/structure/B14370590.png)
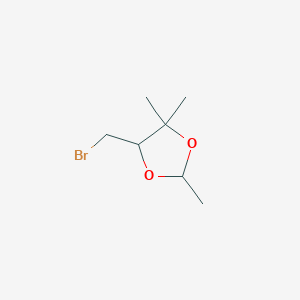
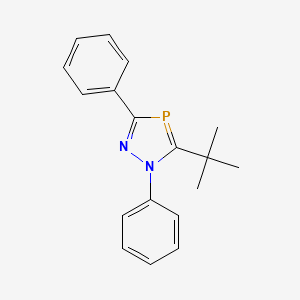
![1,4-Diphenyl-2,3-dioxabicyclo[2.2.2]oct-5-ene](/img/structure/B14370600.png)
acetic acid](/img/structure/B14370606.png)
![2,2'-{[3-(Nonyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14370613.png)
![Methyl [5-(9-iodononyl)thiophen-2-yl]acetate](/img/structure/B14370619.png)
